N-(4-methylbenzyl)-cysteamine

Description

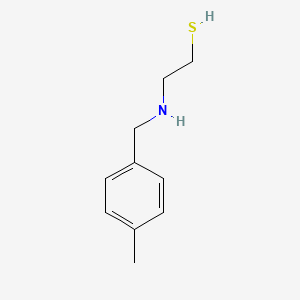

N-(4-Methylbenzyl)-cysteamine is a derivative of cysteamine (2-aminoethanethiol), where the primary amine is substituted with a 4-methylbenzyl group. The 4-methylbenzyl substitution aims to enhance metabolic stability while retaining or modifying biological activity.

Properties

Molecular Formula |

C10H15NS |

|---|---|

Molecular Weight |

181.30 g/mol |

IUPAC Name |

2-[(4-methylphenyl)methylamino]ethanethiol |

InChI |

InChI=1S/C10H15NS/c1-9-2-4-10(5-3-9)8-11-6-7-12/h2-5,11-12H,6-8H2,1H3 |

InChI Key |

OFACHFZYILLIOV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CNCCS |

Origin of Product |

United States |

Comparison with Similar Compounds

N-Substituted Cysteamine Derivatives

- Cysteamine (2-Aminoethanethiol): The parent compound lacks substituents on the amine, rendering it susceptible to rapid degradation by pantetheinases .

- N-Acetylcysteine (NAC) : Acetylation of the amine improves stability but reduces thiol reactivity. NAC is a prodrug that releases cysteine, enhancing glutathione synthesis .

- Synthesis protocols for similar benzyl-substituted amines involve reductive amination or transition metal-catalyzed coupling (e.g., ruthenium catalysis, yielding 59–66% for related amines) .

Benzyl-Substituted Amines

- N-(4-Methylbenzyl)-3-nitroaniline : Synthesized via reductive amination, this compound exhibits a planar aromatic system and hydrogen-bonding patterns unaffected by the methyl group, suggesting minimal steric disruption .

- N-(4-Chlorobenzyl)-2-(4-methoxyphenyl)ethanamine : A structurally complex amine synthesized with 59% yield using ruthenium catalysis, highlighting the efficiency of metal-catalyzed methods for bulky substituents .

Physicochemical Properties

- Thermal Stability : Benzyl-substituted pyrrolidines (e.g., 3i) exhibit high thermal stability, with decomposition points >125°C .

Industrial and Market Considerations

- N-(4-Methylbenzyl)propan-2-amine : Market analyses project growth in benzyl-substituted amines, driven by applications in pharmaceuticals and agrochemicals .

- Synthesis Scalability : Metal-catalyzed methods (e.g., Ru, Ti/Mg) offer high yields (>90%) for cyclic amines, suggesting viability for large-scale production of N-(4-methylbenzyl)-cysteamine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.